molecular formula C9H6BrF2N B12972952 5-Bromo-2-(difluoromethyl)-1H-indole

5-Bromo-2-(difluoromethyl)-1H-indole

Cat. No.: B12972952
M. Wt: 246.05 g/mol
InChI Key: UNMSZECOCCPVBD-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 5th position and a difluoromethyl group at the 2nd position on the indole ring. Indoles are significant in various fields, including pharmaceuticals, agrochemicals, and organic synthesis, due to their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)-1H-indole typically involves the bromination of 2-(difluoromethyl)-1H-indole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 5th position.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to enhance reaction efficiency and yield. The use of tubular reactors for diazotization reactions, followed by bromination, can be employed to achieve high-purity products with minimal side reactions . This method is advantageous due to its safety, energy efficiency, and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Cross-Coupling: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.

Major Products

The major products formed depend on the type of reaction. For instance, substitution with an amine would yield 5-amino-2-(difluoromethyl)-1H-indole, while a Suzuki coupling reaction could produce a biaryl compound.

Scientific Research Applications

5-Bromo-2-(difluoromethyl)-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to enzymes or receptors, modulating their activity. The compound may inhibit or activate pathways involved in cell proliferation, apoptosis, or metabolic processes, depending on its structural analogs and derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(difluoromethyl)pyridine
  • 5-Bromo-2-iodopyrimidine
  • 5-Bromo-2-(trifluoromethyl)pyridine

Uniqueness

5-Bromo-2-(difluoromethyl)-1H-indole is unique due to its indole core, which imparts distinct electronic and steric properties compared to pyridine or pyrimidine analogs. This uniqueness makes it a valuable scaffold in drug discovery and material science .

Properties

Molecular Formula

C9H6BrF2N

Molecular Weight

246.05 g/mol

IUPAC Name

5-bromo-2-(difluoromethyl)-1H-indole

InChI

InChI=1S/C9H6BrF2N/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,9,13H

InChI Key

UNMSZECOCCPVBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C(F)F

Origin of Product

United States

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